1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

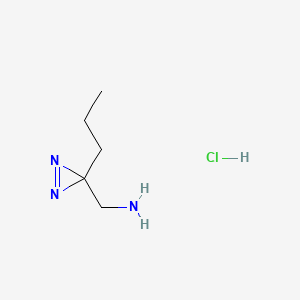

1-(3-Propyl-3H-diazirin-3-yl)methanamine hydrochloride is a diazirine-based compound featuring a three-membered diazirine ring (N–N–C) with a propyl (C₃H₇) group and a methanamine (CH₂NH₂) substituent on the central carbon. The hydrochloride salt enhances its stability and aqueous solubility. Diazirines are widely utilized in photoaffinity labeling due to their ability to generate reactive carbenes upon UV irradiation (350–365 nm), enabling covalent crosslinking with biomolecules like proteins or nucleic acids . This compound’s primary amine group facilitates conjugation with target molecules, making it a versatile tool in chemical biology and drug discovery.

Preparation Methods

The synthesis of 1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride typically involves the following steps:

Formation of the diazirine ring: This is achieved through the reaction of a suitable precursor with a diazo compound under controlled conditions.

Introduction of the propyl group: The propyl group is introduced via alkylation reactions.

Conversion to hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors to handle the reactions efficiently .

Chemical Reactions Analysis

1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

Reduction: Reduction reactions can convert the diazirine ring to other functional groups.

Substitution: The amine group can participate in substitution reactions, forming derivatives with different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride has several scientific research applications:

Chemistry: Used in photoaffinity labeling to study molecular interactions by forming covalent bonds with target molecules upon UV irradiation.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Industry: Utilized in the development of new materials and surface modifications.

Mechanism of Action

The primary mechanism of action of 1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. This property makes it highly useful in photoaffinity labeling, where it can be used to map binding sites and study molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Diazirine Derivatives

Structural and Physicochemical Properties

Key Observations :

- Alkyl vs. Aromatic Substituents : The target compound’s propyl group confers aliphatic character, contrasting with TPD’s aromatic trifluoromethyl-phenyl group. This difference impacts solubility (aliphatic chains reduce water solubility) and reactivity (aromatic systems stabilize carbene intermediates) .

- Branched vs.

- Amine Functionality : The primary amine in the target and its analogs enables direct conjugation to carboxylic acids or activated esters, unlike TPD, which requires derivatization (e.g., tosylation) for labeling .

Photolytic Behavior and Stability

- Photolysis Efficiency: TPD generates 65% carbene upon irradiation at 350 nm, with high yields of insertion products in methanol (>95%) and cyclohexane (≥50%) . Similar reactivity is expected for the target compound, though the absence of electron-withdrawing groups (e.g., CF₃) may reduce carbene stability.

- Thermal Stability : TPD is stable in 1 M acid/base and at 75°C for 30 minutes . The target’s aliphatic substituents may confer comparable stability, though prolonged heating could degrade the amine group.

- Dark Stability : Diazirines generally exhibit excellent dark stability, critical for storage and handling.

Biological Activity

1-(3-propyl-3H-diazirin-3-yl)methanamine hydrochloride is a diazirine compound that has garnered attention for its potential biological activities. This compound is part of a class of photoactivatable compounds that can be utilized in various biochemical applications, particularly in the fields of protein labeling and drug discovery. The unique structural properties of diazirines allow them to form covalent bonds with nearby biomolecules upon exposure to UV light, making them valuable tools in chemical biology.

Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1450754-37-6 |

| Molecular Formula | C7H12ClN3 |

| Molecular Weight (g/mol) | 175.64 |

| InChI Key | XXXXXX |

Structural Characteristics

The compound features a diazirine moiety, which is characterized by its nitrogen-rich structure. This structure facilitates its reactivity under UV light, leading to the formation of reactive intermediates that can participate in cross-linking reactions with proteins and other biomolecules.

1-(3-propyl-3H-diazirin-3-yl)methanamine hydrochloride acts primarily as a photoreactive labeling agent. Upon UV irradiation, the diazirine group generates a carbene species, which can insert into C-H bonds of nearby organic molecules, including amino acid side chains in proteins. This property is exploited for:

- Protein Labeling: Enabling the study of protein interactions and dynamics within cellular environments.

- Drug Development: Assisting in the identification of binding sites on target proteins.

Case Studies and Research Findings

- Photocross-linking Applications : Research has demonstrated that diazirine compounds can effectively label proteins in live cells. For instance, studies have shown that 1-(3-propyl-3H-diazirin-3-yl)methanamine hydrochloride can be used to trace protein interactions in real-time, providing insights into cellular mechanisms and pathways.

- Antimicrobial Activity : Some derivatives of diazirines have exhibited antimicrobial properties. For example, studies on related diazirine compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Comparative Biological Activity

The biological activity of 1-(3-propyl-3H-diazirin-3-yl)methanamine hydrochloride can be compared with other diazirine derivatives:

| Compound Name | Antimicrobial Activity | Protein Labeling Efficiency |

|---|---|---|

| 1-(3-propyl-3H-diazirin-3-yl)methanamine hydrochloride | Moderate | High |

| 3-(trifluoromethyl)-3H-diazirin | High | Moderate |

| 2,5-Dioxopyrrolidin-1-yl | Low | High |

Properties

Molecular Formula |

C5H12ClN3 |

|---|---|

Molecular Weight |

149.62 g/mol |

IUPAC Name |

(3-propyldiazirin-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C5H11N3.ClH/c1-2-3-5(4-6)7-8-5;/h2-4,6H2,1H3;1H |

InChI Key |

VLOVVUMDWQBPPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(N=N1)CN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.